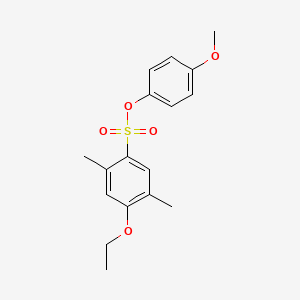

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

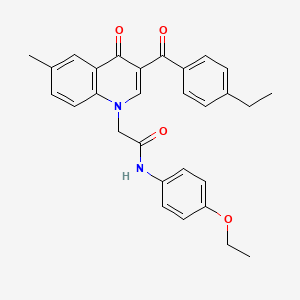

(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, also known as CXM3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CXM3 belongs to the class of compounds known as pyrrolidines and has been found to possess interesting pharmacological properties. In

Applications De Recherche Scientifique

Pyrrole and Pyrrole Derivatives

Pyrroles and their derivatives, including pyrrolidines, are fundamental structural units in many biological molecules such as heme and chlorophyll. Their synthesis often involves condensation of amines with carbonyl-containing compounds. Pyrrolidines, being a reduced form of pyrroles, are used in various synthetic reactions and have applications ranging from intermediates in pharmaceutical synthesis to components in electrically conducting polymers. The versatility of pyrrolidines in synthesis and their applications in producing functional derivatives highlight the chemical importance and potential utility of compounds like (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine in similar contexts (Anderson & Liu, 2000).

Gold(I)-Catalyzed Intramolecular Amination

The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine derivatives showcases a synthetic application where compounds similar to this compound might be synthesized or used as intermediates. This process emphasizes the role of pyrrolidine derivatives in the synthesis of complex organic molecules (Mukherjee & Widenhoefer, 2011).

Amine-Constrained Pyridazinone Histamine H₃ Receptor Antagonists

In pharmacological research, constrained amine analogs, including pyrrolidin-1-ylmethyl derivatives, have been synthesized for improved pharmacokinetic profiles. This research points to the therapeutic potential of pyrrolidine derivatives in drug development, suggesting areas where this compound could potentially contribute (Sundar et al., 2011).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes involving pyrrolidine derivatives demonstrate their utility in coordination chemistry and materials science. For instance, complexes with pyrrolidine ligands have been explored for their structural properties and potential applications in catalysis and materials chemistry (Amirnasr et al., 2002).

Reductive Amination/Cyclization

The reductive amination/cyclization of levulinic acid to selectively produce pyrrolidones versus pyrrolidines underlines the synthetic versatility of pyrrolidine derivatives. This research may provide insights into methods for the synthesis of this compound or related compounds through catalytic processes (Wu et al., 2017).

Propriétés

IUPAC Name |

(3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSXCKDVHHANA-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2CC[C@H](C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2565485.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2565493.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)